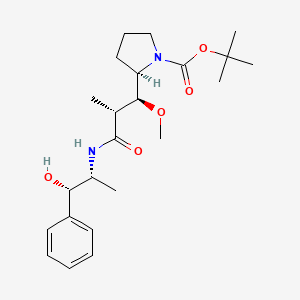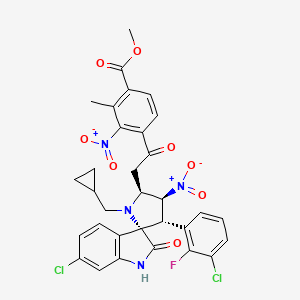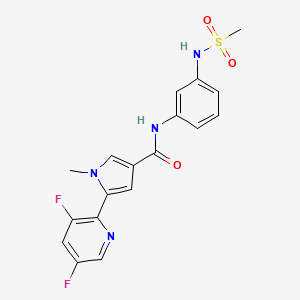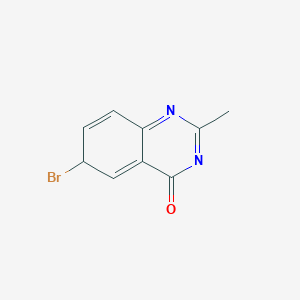
6-bromo-2-methyl-6H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-methyl-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-6H-quinazolin-4-one typically involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then further reacted with p-amino acetophenone to obtain the desired quinazolinone derivative . Another method involves the reaction of 2-amino-4(3H)-quinazolinone with bromine in the presence of thiourea to yield this compound .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
化学反応の分析
Types of Reactions
6-bromo-2-methyl-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are important for the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, acetic anhydride, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of catalysts, such as palladium acetate, and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include substituted quinazolinone derivatives, which can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
作用機序
The mechanism of action of 6-bromo-2-methyl-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . The compound can also interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
6-bromo-4-hydroxyquinazoline: Similar in structure but with a hydroxyl group at the 4th position instead of a methyl group.
2-methyl-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.
6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: Contains a pyridyl group at the 2nd position instead of a methyl group.
Uniqueness
The presence of both a bromine atom at the 6th position and a methyl group at the 2nd position makes 6-bromo-2-methyl-6H-quinazolin-4-one unique among quinazolinone derivatives. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
6-bromo-2-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3 |
InChIキー |
DAYDOWHZLUWGKW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C2=CC(C=CC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


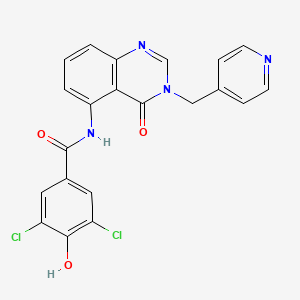
![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)
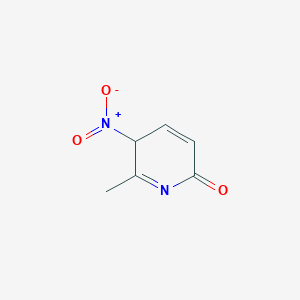
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

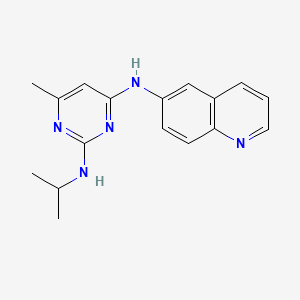
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
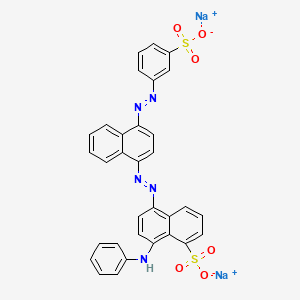
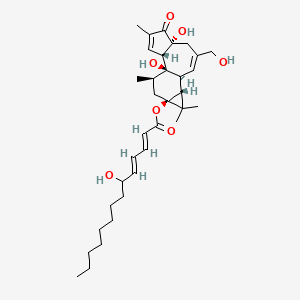
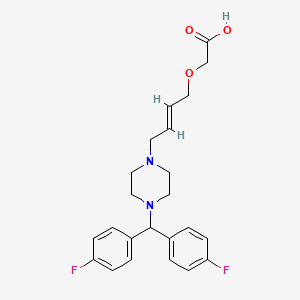
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
